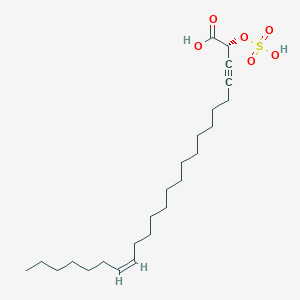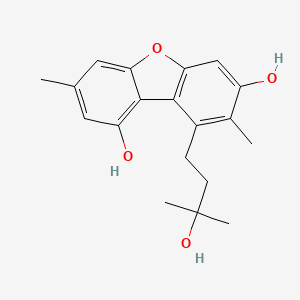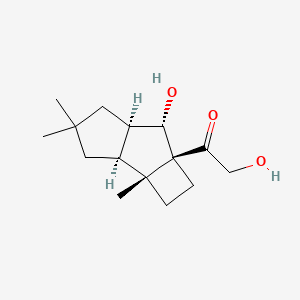
Sodium iodide I 123
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Iodide I-123 is a radiopharmaceutical containing the radioisotope I-123 with diagnostic property. After absorption, the iodide is distributed through the extracellular fluid of the body and accumulates in the thyroid gland, thereby allowing measurement of thyroid function.
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Treatment : Sodium iodide I 123 is used in targeted therapy for prostate cancer. By causing prostate cancer cells to express functionally active sodium iodide symporter (NIS), researchers have demonstrated the potential of radioiodine therapy in treating prostate cancer (Spitzweg et al., 2000).
NIS-Mediated Radioiodide Therapy : NIS, an intrinsic plasma membrane glycoprotein, facilitates the active transport of iodide in thyroid and other tissues. This allows for diagnostic thyroid scintigraphy and therapeutic radioiodine application in both benign and malignant thyroid disease, as well as in other cancers (Spitzweg & Morris, 2009).
Tumor Stroma-Targeted Therapy : In hepatocellular cancer, sodium iodide symporter expression has been investigated for tumor stroma-targeted therapy. This approach involves using mesenchymal stem cells for gene delivery, followed by radioiodine therapy, demonstrating potential in treating metastatic cancer (Knoop et al., 2011).
Iodide Transport in Cancer Cell Lines : Research has explored the role of human NIS for cellular uptake of astatine-211 and radioiodine in cancer cell lines, highlighting its potential as a target for future cancer gene therapy (Petrich et al., 2002).
Molecular Imaging and Gene Therapy : Sodium iodide symporter plays a significant role in molecular imaging and gene therapy, especially in diagnosing and treating cancers beyond thyroid gland. Its dual role as a diagnostic and therapeutic gene offers promising perspectives in nuclear medicine and molecular oncology (Ahn, 2012).
Liver Cancer Treatment : The use of sodium iodide symporter in gene therapy has been extended to liver cancer, where researchers have shown the effectiveness of radioiodine therapy in tumor reduction after inducing iodide uptake activity in liver cancer cells (Liu et al., 2007).
Eigenschaften
CAS-Nummer |
41927-88-2 |
|---|---|
Produktname |
Sodium iodide I 123 |
Molekularformel |
INa |
Molekulargewicht |
145.89536 g/mol |
IUPAC-Name |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
InChI-Schlüssel |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
Isomerische SMILES |
[Na+].[123I-] |
SMILES |
[Na+].[I-] |
Kanonische SMILES |
[Na+].[I-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

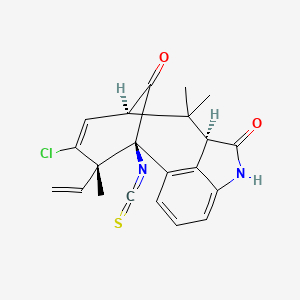
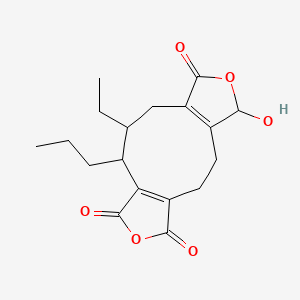
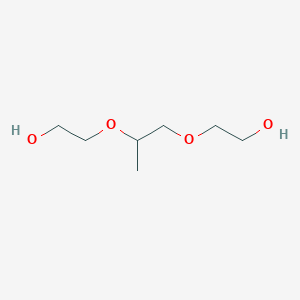
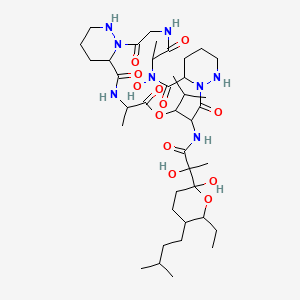
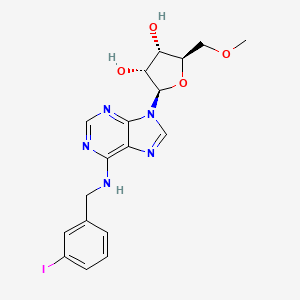
![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
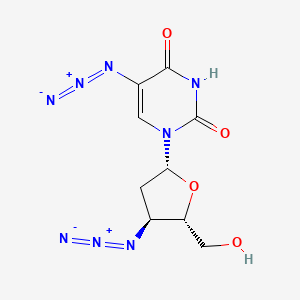
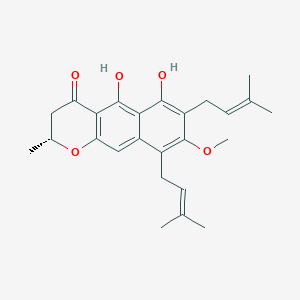
![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)
